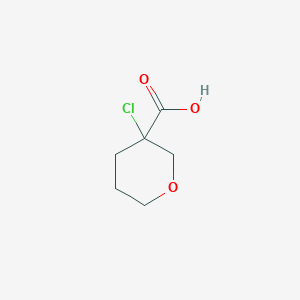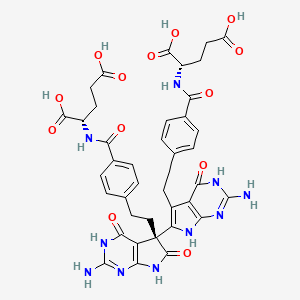
3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 4-position of the oxazole ring and a propanoic acid moiety at the 3-position. Oxazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitropropanoic acid with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The methyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce oxazoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Oxazole derivatives have shown antimicrobial, anticancer, and anti-inflammatory properties, making them promising candidates for drug development .
Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
4-Methyl-1,2-oxazole: A simpler oxazole derivative without the propanoic acid moiety.
3-(5-Methyl-1,2-oxazol-3-yl)propanoic acid: A similar compound with a different substitution pattern on the oxazole ring.
Uniqueness: 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a propanoic acid moiety makes it a versatile intermediate for various applications .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(4-methyl-1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-4-11-8-6(5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
BQHQREKUSSQQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CON=C1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


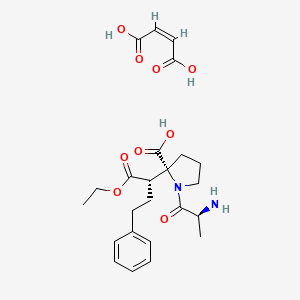


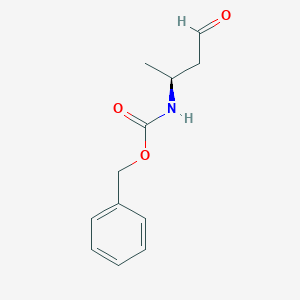

![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)


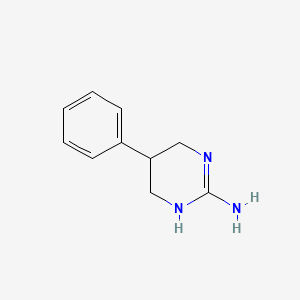
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
